molecular formula C9H10ClN B3324857 5-Chloro-5,6,7,8-tetrahydroquinoline CAS No. 198401-82-0

5-Chloro-5,6,7,8-tetrahydroquinoline

Cat. No. B3324857
CAS RN: 198401-82-0
M. Wt: 167.63 g/mol
InChI Key: NPYQDVRGIFOHLC-UHFFFAOYSA-N
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Description

5-Chloro-5,6,7,8-tetrahydroquinoline is a derivative of 5,6,7,8-tetrahydroquinoline . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular formula of 5,6,7,8-tetrahydroquinoline is C9H11N . The InChI code is 1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2 .


Chemical Reactions Analysis

A series of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters have been prepared by the reaction of the 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification . The esters were converted into the corresponding amides, nitriles, and thioamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinoline include a molecular weight of 133.194 . It has been described as a colorless to light yellow liquid .

Scientific Research Applications

Crystal Structure Analysis

The study of the crystal structures of various substituted tetrahydroquinolines, including derivatives of 5-Chloro-5,6,7,8-tetrahydroquinoline, is essential for understanding their chemical behavior and potential applications. X-ray diffraction methods have been employed to determine these structures, providing valuable insights for further research and development in this area (Albov, Rybakov, Babaev, & Aslanov, 2004).

Catalytic Applications in Organic Synthesis

Chiral Pt(II)/Pd(II) pincer complexes, incorporating 5,6,7,8-tetrahydroquinoline derivatives, have shown potential in catalyzing asymmetric organic reactions. Such complexes are instrumental in facilitating key chemical transformations, highlighting the utility of this compound in synthetic chemistry (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).

Synthesis of Novel Chemical Entities

This compound derivatives have been explored for the synthesis of new chemical compounds with potential biological activities. This includes the development of various substituted hydrazides with antibacterial, anti-inflammatory, analgesic, and anticonvulsant properties (Smirnova, Gavrilov, Drovosekova, Nazmetdinov, Voronina, Kolla, & Kon’shin, 1998).

Advanced Drug Design

The incorporation of 5,6,7,8-tetrahydroquinoline derivatives in the design of novel pharmaceuticals is a significant area of research. These compounds, such as those containing trifluoromethyl groups, are valuable in medicinal chemistry due to their stability and potential therapeutic effects (Johnson, O'mahony, Edwards, & Duncton, 2013).

Chemosensing and Environmental Applications

The development of chemosensors using 5-chloro-8-methoxyquinoline derivatives, such as for detecting metal ions like cadmium, is an innovative application of this compound. Such chemosensors can be critical in monitoring environmental pollutants and ensuring safety in food products and waste streams (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Novel Ligand Design for Metal Complexation

This compound has been utilized in designing new ligands for metal complexation. These ligands exhibit selective affinities for various metal ions, demonstrating their potential in analytical chemistry, particularly in the detection and quantification of specific metal ions in solutions (Bordunov, Bradshaw, Zhang, Dalley, Kou, & Izatt, 1996).

Antimicrobial and Antiviral Research

Recent studies have explored the potential of 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, derived from this compound, as dual inhibitors of Mycobacterium tuberculosis and influenza virus. Such research highlights the significance of these compounds in developing new treatments for infectious diseases (Marvadi, Krishna, Sinegubova, Volobueva, Esaulkova, Muryleva, Tentler, Sriram, Zarubaev, & Kantevari, 2019).

properties

IUPAC Name

5-chloro-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYQDVRGIFOHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Hydroxy-5,6,7,8-tetrahydroquinoline from step 1 above was converted to the chloride using the procedure as given in step 2 of Example 3. The crude 5-chloro-5,6,7,8-tetrahydroquinoline was purified by pressurized silica gel column chromatography using 7:3 EtOAc:hexane as eluant. 5-Chloro-5,6,7,8-tetrahydroquinoline was obtained as a pale yellow oil (TLC Rf = 0.40 (8:2 EtOAc:hexane)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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